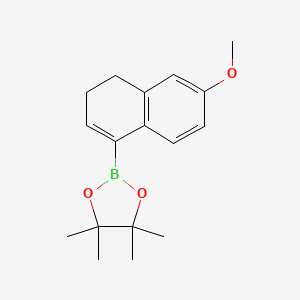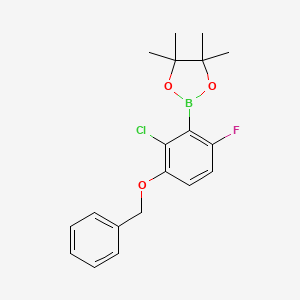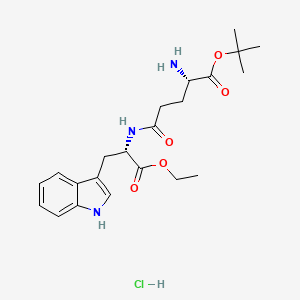
L-Glu(L-trp-oet)-otbu(hcl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“L-Glu(L-trp-oet)-otbu(hcl)” is a synthetic compound that belongs to the class of peptide derivatives. It is composed of L-glutamic acid (L-Glu) and L-tryptophan ethyl ester (L-trp-oet), with an additional tert-butyl ester (otbu) group and hydrochloride (hcl) salt. This compound is of interest in various fields such as medicinal chemistry, biochemistry, and pharmaceutical research due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “L-Glu(L-trp-oet)-otbu(hcl)” typically involves the following steps:
Protection of Functional Groups: Protecting the amino and carboxyl groups of L-glutamic acid and L-tryptophan to prevent unwanted side reactions.
Coupling Reaction: Using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the peptide bond between L-glutamic acid and L-tryptophan ethyl ester.
Deprotection: Removing the protecting groups under specific conditions to yield the desired compound.
Formation of Hydrochloride Salt: Treating the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tryptophan moiety.
Reduction: Reduction reactions may target the carboxyl groups or other functional groups.
Substitution: Substitution reactions can occur at various positions depending on the reagents used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of tryptophan, while reduction may produce reduced forms of the carboxyl groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex peptides and proteins.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating diseases or as a drug delivery agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of “L-Glu(L-trp-oet)-otbu(hcl)” involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
L-Glu(L-trp)-otbu(hcl): Lacks the ethyl ester group.
L-Glu(L-trp-oet)-otbu: Lacks the hydrochloride salt.
L-Glu(L-trp-oet)-otbu(hbr): Contains a bromide salt instead of hydrochloride.
Uniqueness
“L-Glu(L-trp-oet)-otbu(hcl)” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Propiedades
Fórmula molecular |
C22H32ClN3O5 |
|---|---|
Peso molecular |
454.0 g/mol |
Nombre IUPAC |
tert-butyl (2S)-2-amino-5-[[(2S)-1-ethoxy-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoate;hydrochloride |
InChI |
InChI=1S/C22H31N3O5.ClH/c1-5-29-21(28)18(12-14-13-24-17-9-7-6-8-15(14)17)25-19(26)11-10-16(23)20(27)30-22(2,3)4;/h6-9,13,16,18,24H,5,10-12,23H2,1-4H3,(H,25,26);1H/t16-,18-;/m0./s1 |
Clave InChI |
FPHIZGLQXQMOLY-AKXYIILFSA-N |
SMILES isomérico |
CCOC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)CC[C@@H](C(=O)OC(C)(C)C)N.Cl |
SMILES canónico |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CCC(C(=O)OC(C)(C)C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


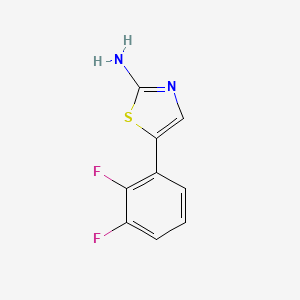

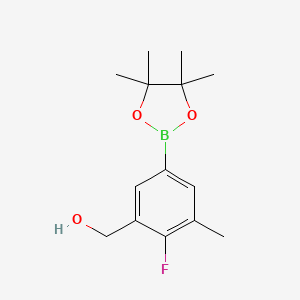
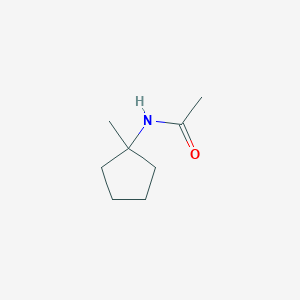
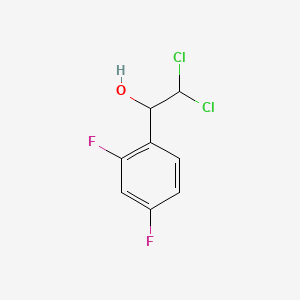
![(9H-Fluoren-9-yl)methyl (7S,8R,10R)-8,9-bis(hydroxymethyl)-4-oxo-4,6,7,8,9,10-hexahydro-7,10-epiminopyrido[1,2-a]azepine-11-carboxylate](/img/structure/B14027669.png)

